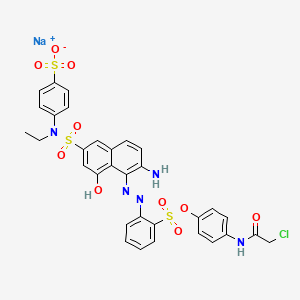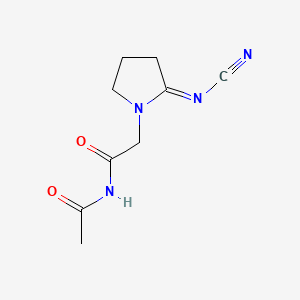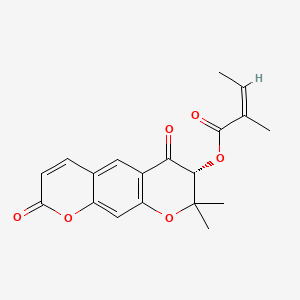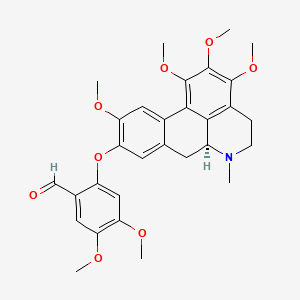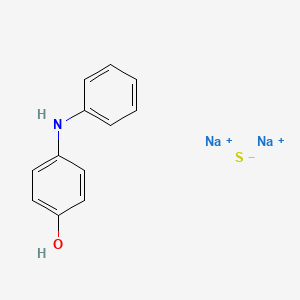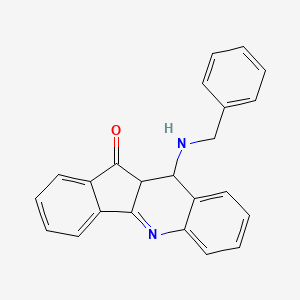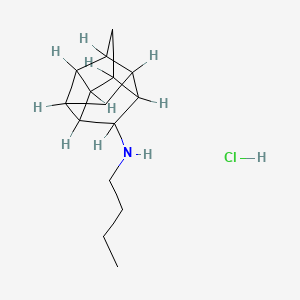
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Butylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex organic compound known for its unique pentacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves a multi-step process. One common method includes the following steps:
Diels-Alder Reaction: Cyclopentadiene reacts with 1,4-benzoquinone to form an adduct.
Photo-Cycloaddition: The adduct undergoes a [2+2] photo-cycloaddition reaction.
Reduction: The product is then reduced using lithium aluminium hydride.
Hydrolysis: The intermediate is hydrolyzed.
Huang-Minlon Reduction: The final step involves Huang-Minlon reduction to yield the desired compound
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time. For example, the Diels-Alder reaction is typically conducted at -11°C for 3 hours, while the photo-cycloaddition is carried out in acetone for 23 hours .
Analyse Chemischer Reaktionen
Types of Reactions
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and anti-inflammatory agent.
Medicine: Explored for its use in developing new pharmaceuticals.
Industry: Utilized as a high-energy fuel additive due to its high combustion heat
Wirkmechanismus
The mechanism of action of 8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit viral replication or reduce inflammation by modulating specific pathways. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane: A precursor in the synthesis of the target compound.
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: Another related compound with similar structural features
Uniqueness
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to its butylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
136375-83-2 |
|---|---|
Molekularformel |
C15H24ClN |
Molekulargewicht |
253.81 g/mol |
IUPAC-Name |
N-butylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-2-3-4-16-15-12-8-6-9-11-7(8)5-10(12)13(11)14(9)15;/h7-16H,2-6H2,1H3;1H |
InChI-Schlüssel |
IKOZKRBGCKIIBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1C2C3CC4C1C5C2CC3C45.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


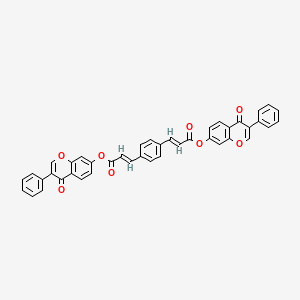
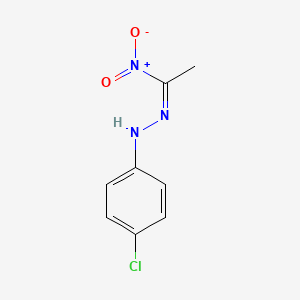
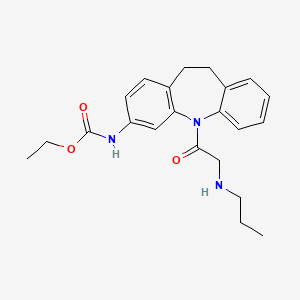
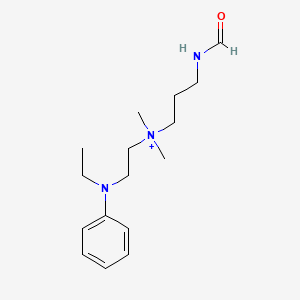
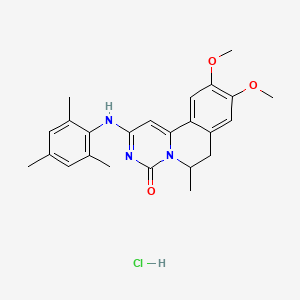
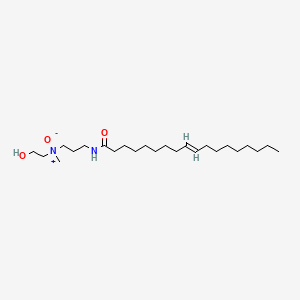
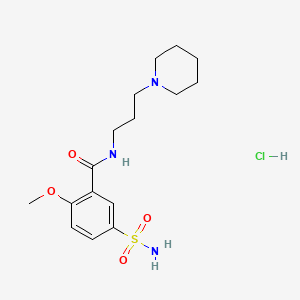
![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)
